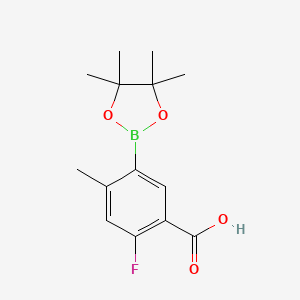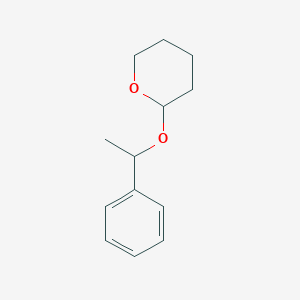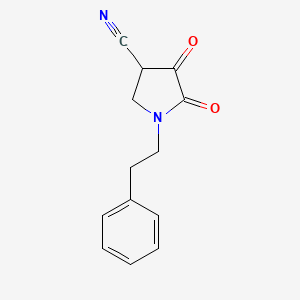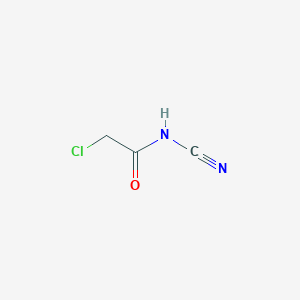
Acetamide, 2-chloro-N-cyano-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, 2-chloro-N-cyano- is an organic compound characterized by the presence of a chloro group and a cyano group attached to the acetamide structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of acetamide, 2-chloro-N-cyano- typically involves the reaction of chloroacetamide with cyanogen bromide. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the substitution of the chloro group with the cyano group. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents include dichloromethane or ethanol.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of acetamide, 2-chloro-N-cyano- follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with precise temperature and pressure control.
Purification: Techniques such as distillation or recrystallization to obtain high-purity product.
Safety Measures: Proper handling of hazardous reagents and by-products.
化学反应分析
Types of Reactions: Acetamide, 2-chloro-N-cyano- undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Hydrolysis: The cyano group can be hydrolyzed to form carboxamide or carboxylic acid derivatives.
Condensation Reactions: The compound can participate in condensation reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as amines, thiols, and alcohols in the presence of a base.
Hydrolysis: Acidic or basic conditions to facilitate the hydrolysis of the cyano group.
Condensation Reactions: Catalysts such as acids or bases to promote the formation of heterocycles.
Major Products:
Substitution Products: Aminoacetamide, thioacetamide, etc.
Hydrolysis Products: Carboxamide, carboxylic acid.
Condensation Products: Various heterocyclic compounds.
科学研究应用
Acetamide, 2-chloro-N-cyano- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of acetamide, 2-chloro-N-cyano- involves its interaction with various molecular targets. The chloro and cyano groups can participate in nucleophilic and electrophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The specific pathways and targets depend on the context of its application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions.
相似化合物的比较
Acetamide, 2-cyano-: Lacks the chloro group, leading to different reactivity and applications.
Acetamide, 2-chloro-:
Cyanoacetamide: Contains a cyano group but lacks the chloro group, resulting in distinct properties.
Uniqueness: Acetamide, 2-chloro-N-cyano- is unique due to the presence of both chloro and cyano groups, which confer a combination of reactivity and versatility not found in the similar compounds listed above. This dual functionality allows for a broader range of chemical transformations and applications.
属性
分子式 |
C3H3ClN2O |
|---|---|
分子量 |
118.52 g/mol |
IUPAC 名称 |
2-chloro-N-cyanoacetamide |
InChI |
InChI=1S/C3H3ClN2O/c4-1-3(7)6-2-5/h1H2,(H,6,7) |
InChI 键 |
TWFQQPGUKKGVRY-UHFFFAOYSA-N |
规范 SMILES |
C(C(=O)NC#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-Formyloxyethyl-[2-(2-nitroimidazol-1-yl)acetyl]amino]ethyl formate](/img/structure/B13987265.png)
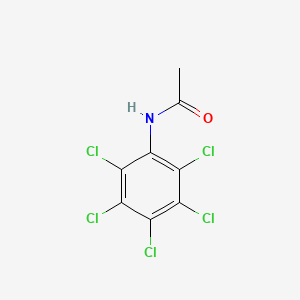
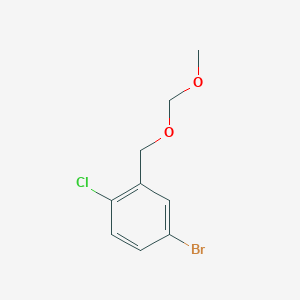
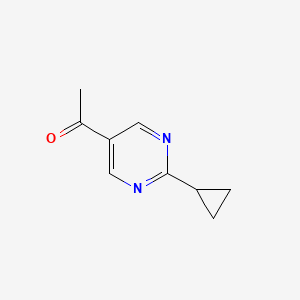
![Methyl 4,5,6,7-tetrahydrobenzo[b]thiophene-6-carboxylate](/img/structure/B13987292.png)
![N-[2-[bis(2-chloroethyl)amino]-2-oxoethyl]benzamide](/img/structure/B13987299.png)
![3-(1-{4-[2-(Dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl)phenol](/img/structure/B13987302.png)


